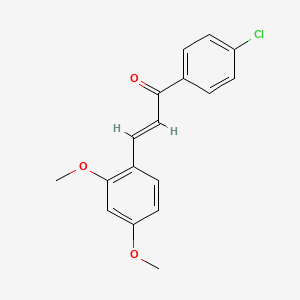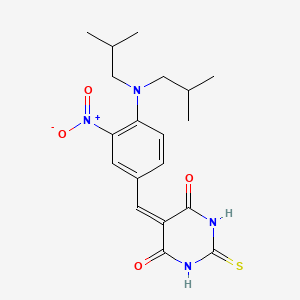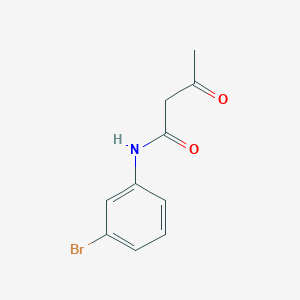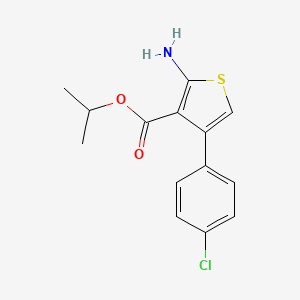![molecular formula C13H17NO6 B7775847 2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775847.png)
2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid” is known as a type 1+2 combined lightning current and surge arrester. This compound is used in industrial applications to protect electrical systems from lightning strikes and power surges. It is designed to be pluggable and is used in three-phase power supply networks with combined PE and N (L1, L2, L3, PEN) installed in one cable .
Méthodes De Préparation
The preparation methods for this compound involve the assembly of various components to create a pluggable lightning current arrester. The components include a housing made of PBT material, screw terminal blocks for connections, and a remote fault indicator contact. The assembly process involves precise mechanical and electrical engineering to ensure the arrester meets the required specifications for overvoltage protection .
Analyse Des Réactions Chimiques
As a surge arrester, 2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, it operates by diverting excess electrical energy away from sensitive components in an electrical system. The major “products” of its operation are the protection of electrical equipment and the prevention of damage from power surges .
Applications De Recherche Scientifique
The primary application of 2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid is in the field of electrical engineering and industrial safety. It is used to protect electrical systems in various industries, including manufacturing, telecommunications, and power distribution. By preventing damage from lightning strikes and power surges, this compound helps ensure the reliability and longevity of electrical equipment .
Mécanisme D'action
The mechanism of action for 2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid involves the detection of overvoltage conditions and the rapid diversion of excess electrical energy to the ground. This is achieved through the use of components such as varistors and gas discharge tubes, which respond to high voltage by becoming conductive and allowing the excess energy to bypass sensitive equipment .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid include other types of surge arresters and lightning protection devices. These may include type 1 surge arresters, which are designed for direct lightning strikes, and type 2 surge arresters, which are used for indirect lightning strikes and switching surges. This compound is unique in that it combines the features of both type 1 and type 2 arresters, providing comprehensive protection for electrical systems .
Similar Compounds::- Type 1 Surge Arresters
- Type 2 Surge Arresters
- Combined Type 1+2 Surge Arresters
Propriétés
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-13(2)4-9(15)7(10(16)5-13)6-14-8(12(19)20)3-11(17)18/h6,8,14H,3-5H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKAAGHROGMFPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC(CC(=O)O)C(=O)O)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC(CC(=O)O)C(=O)O)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride](/img/structure/B7775767.png)
![2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775779.png)
![2-[[1-(1-adamantyl)ethylamino]methylidene]indene-1,3-dione](/img/structure/B7775780.png)
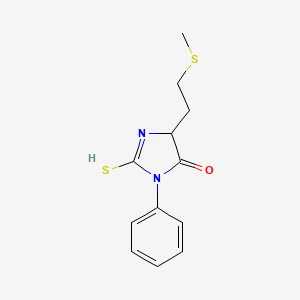
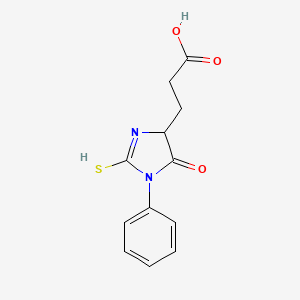
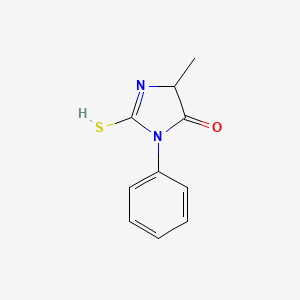
![2-[[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]methylidene]indene-1,3-dione](/img/structure/B7775823.png)
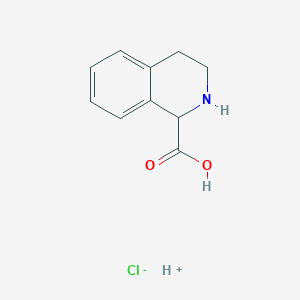
![2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775837.png)
![2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775839.png)
